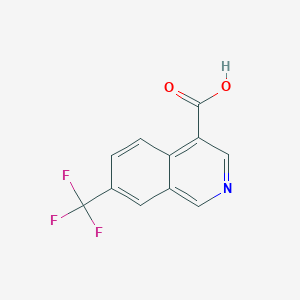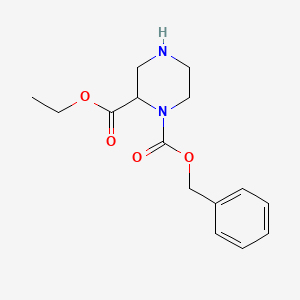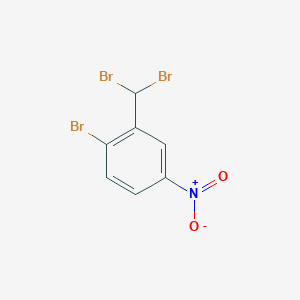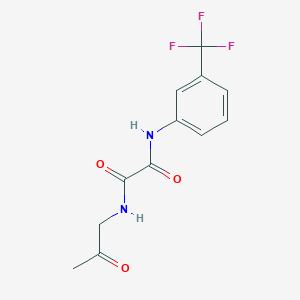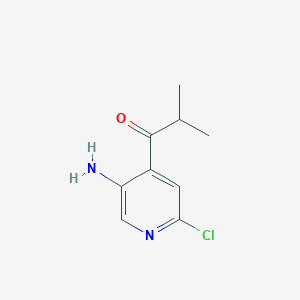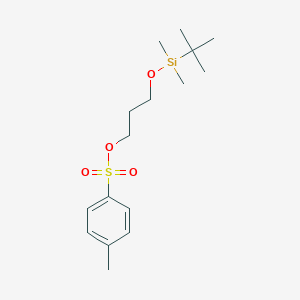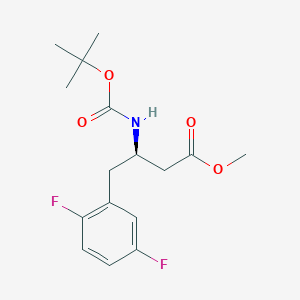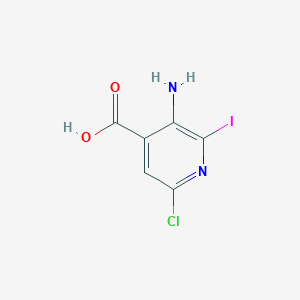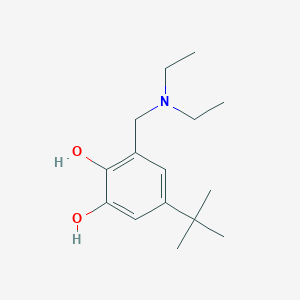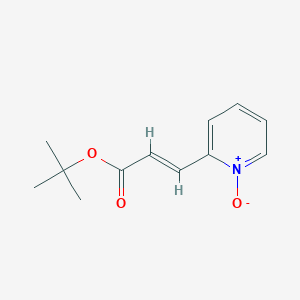
(E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a tert-butoxy group and an oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine N-oxide and tert-butyl acetoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The tert-butyl acetoacetate undergoes deprotonation to form an enolate, which then reacts with pyridine N-oxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can target the oxopropenyl group, converting it to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide can be used under metal-free conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The interaction with molecular targets can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- Potassium tert-butoxide
Comparison:
- Structural Differences: While similar in having tert-butoxy groups, the presence of the pyridine ring and oxopropenyl group in (E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide makes it unique.
- Reactivity: The compound’s reactivity is influenced by the electronic effects of the pyridine ring and the steric hindrance of the tert-butoxy group.
- Applications: The unique structure of this compound allows for specific applications in medicinal chemistry and material science that may not be possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(14)8-7-10-6-4-5-9-13(10)15/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIWFIJHXBLNAZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=[N+]1[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=[N+]1[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
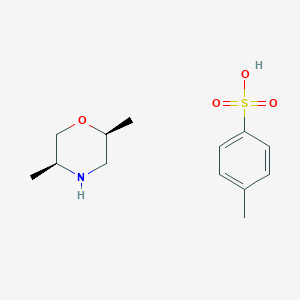
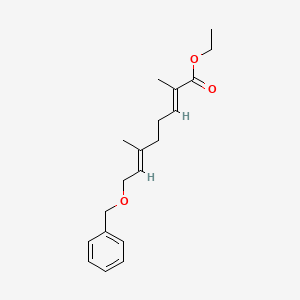

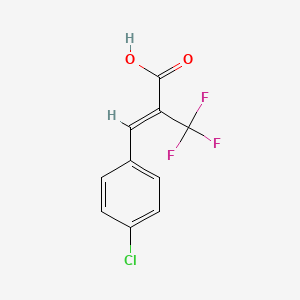
![1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8107445.png)
